molecular formula C21H17FN2O3 B11554068 ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-phenyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-phenyl-4H-pyran-3-carboxylate

Cat. No.: B11554068
M. Wt: 364.4 g/mol
InChI Key: BQGKWIVFWMSVIV-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-phenyl-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the class of 4H-pyrans This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a cyano group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-phenyl-4H-pyran-3-carboxylate can be achieved through a one-pot, three-component reaction. This method involves the condensation of an aromatic aldehyde, malononitrile, and a compound with an active methylene group. The reaction is typically carried out in the presence of a catalyst, such as piperidine, and under reflux conditions in ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-phenyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-phenyl-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-phenyl-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-phenyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the substituents attached to the pyran ring. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17FN2O3

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-phenyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C21H17FN2O3/c1-2-26-21(25)18-17(14-10-6-7-11-16(14)22)15(12-23)20(24)27-19(18)13-8-4-3-5-9-13/h3-11,17H,2,24H2,1H3

InChI Key

BQGKWIVFWMSVIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)N)C3=CC=CC=C3

Origin of Product

United States

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